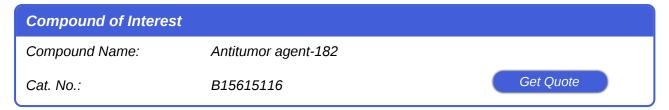


The Discovery and Profile of Antitumor Agent-182: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, and potential synthesis of **Antitumor agent-182**, a cytotoxic flavonoid identified as a promising natural product in the landscape of cancer research. The document provides a comprehensive summary of its isolation, cytotoxic activity, and a plausible synthetic pathway, alongside detailed experimental protocols and visual representations of key processes.

Discovery and Characterization

Antitumor agent-182, also referred to as Compound 1, was first isolated from the roots of the plant Muntingia calabura L.[1][2][3][4]. This discovery was part of a broader investigation into plant-derived anticancer agents. The research, published by Kaneda et al. in 1991, detailed the isolation and structural elucidation of twelve new flavonoids from a cytotoxic diethyl ethersoluble extract of Muntingia calabura roots. Among these, seven were identified as flavans (compounds 1-7), three as flavones, and two as biflavans[1][2].

Structurally, **Antitumor agent-182** (Compound 1) was identified as (2S)-5'-hydroxy-7,3',4'-trimethoxyflavan. The determination of its chemical structure was accomplished through the interpretation of spectral data, including 1H-1H COSY, 1H-13C HETCOR, and selective INEPT experiments.

Antitumor Activity



Initial cytotoxic screenings revealed that most of the flavonoids isolated from Muntingia calabura roots demonstrated activity against cultured P-388 murine lymphocytic leukemia cells[1][3]. Notably, the class of flavans, to which **Antitumor agent-182** belongs, exhibited greater cytotoxic potency compared to the isolated flavones[1]. Further evaluation against a panel of human cancer cell lines indicated that some of these flavonoids possessed selective activities[1].

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activity (ED₅₀ values) of **Antitumor agent-182** (Compound 1) and related flavans isolated from Muntingia calabura against the P-388 murine lymphocytic leukemia cell line, as reported by Kaneda et al. (1991).

Compound Number	Compound Name	ED50 (μg/mL) against P-388 Cells
1	(2S)-5'-hydroxy-7,3',4'- trimethoxyflavan	2.8
2	(2S)-7,3',4',5'- tetramethoxyflavan	3.5
3	(2S)-7,8,3',4',5'- pentamethoxyflavan	4.2
4	(2S)-8-hydroxy-7,3',4',5'- tetramethoxyflavan	3.1
5	(2S)-5'-hydroxy-7,8,3',4'- tetramethoxyflavan	2.5
6	(2S)-8,5'-dihydroxy-7,3',4'- trimethoxyflavan	2.2
7	(2S)-7,8-dihydroxy-3',4',5'- trimethoxyflavan	4.8

Synthesis of Antitumor Agent-182

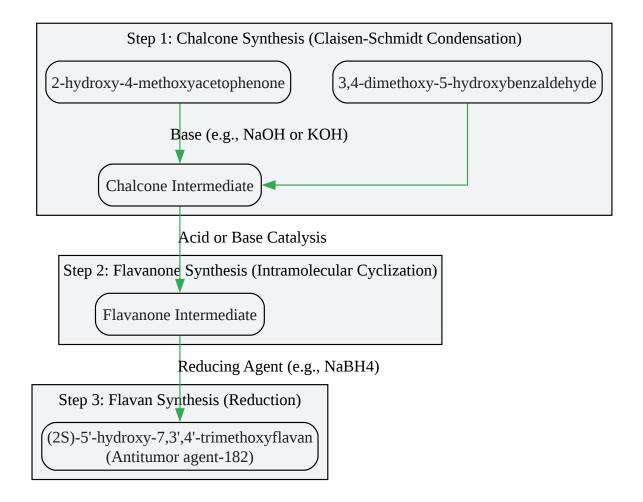


While **Antitumor agent-182** was originally isolated from a natural source, a plausible synthetic route can be conceptualized based on established methods for flavan synthesis. A common strategy involves the synthesis of a chalcone intermediate followed by cyclization and subsequent reduction.

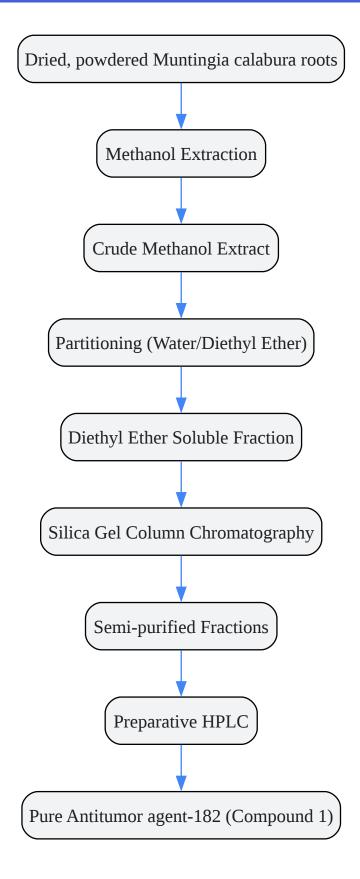
Proposed Synthetic Pathway

A potential synthetic pathway for (2S)-5'-hydroxy-7,3',4'-trimethoxyflavan is outlined below. This would typically involve the Claisen-Schmidt condensation of an appropriately substituted acetophenone and benzaldehyde to form a chalcone, followed by cyclization to a flavanone, and subsequent reduction to the flavan.

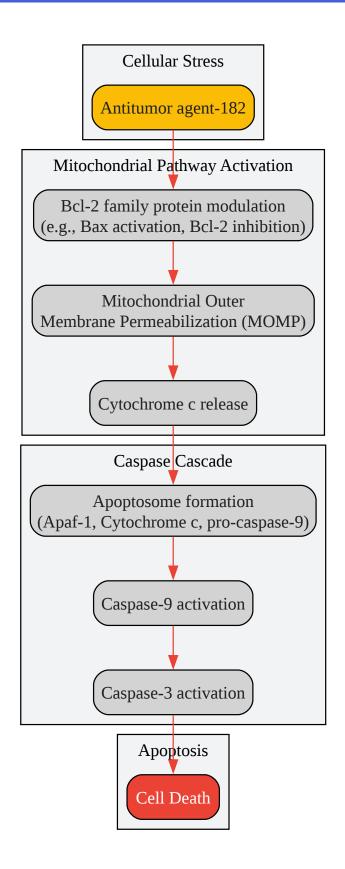












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- To cite this document: BenchChem. [The Discovery and Profile of Antitumor Agent-182: A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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